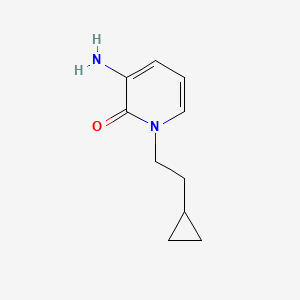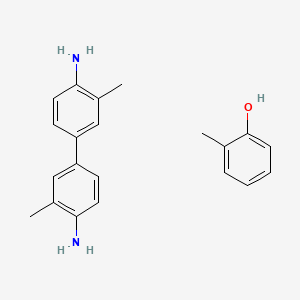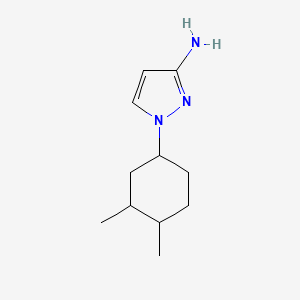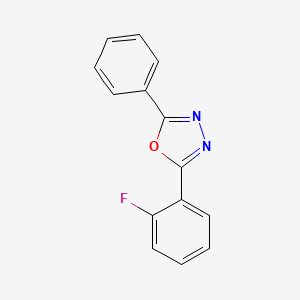
Tert-butyl 2-formyloxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-formyloxyacetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Esterification: Tert-butyl 2-formyloxyacetate can be synthesized through the esterification of formyloxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 2-formyloxyacetate with tert-butyl alcohol. This reaction is catalyzed by a base such as sodium methoxide and is performed under mild conditions to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 2-formyloxyacetate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. This is often achieved using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formyloxyacetic acid.
Reduction: Tert-butyl 2-hydroxyacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-formyloxyacetate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: this compound is investigated for its potential use in drug development. It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various applications. It is also utilized in the manufacture of coatings and adhesives .
Mécanisme D'action
The mechanism of action of tert-butyl 2-formyloxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formyloxyacetic acid, which can then participate in various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Tert-butyl acetate: Similar in structure but lacks the formyloxy group.
Methyl 2-formyloxyacetate: Similar but has a methyl group instead of a tert-butyl group.
Ethyl 2-formyloxyacetate: Similar but has an ethyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-formyloxyacetate is unique due to the presence of both the tert-butyl and formyloxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
tert-butyl 2-formyloxyacetate |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(9)4-10-5-8/h5H,4H2,1-3H3 |
Clé InChI |
DHJVSDREWODVNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



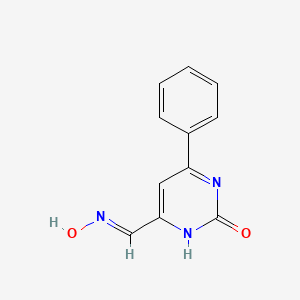

![4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide](/img/structure/B13082898.png)

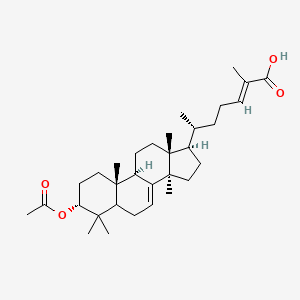
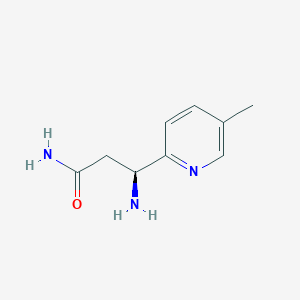
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

